Chlorodiphenylphosphine

Catalog No.
S793847
CAS No.
1079-66-9
M.F
C12H10ClP
M. Wt
220.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiphenylphosphine

CAS Number

1079-66-9

Product Name

Chlorodiphenylphosphine

IUPAC Name

chloro(diphenyl)phosphane

Molecular Formula

C12H10ClP

Molecular Weight

220.63 g/mol

InChI

InChI=1S/C12H10ClP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

XGRJZXREYAXTGV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)Cl

Precursor for Phosphine Ligands

One of the primary applications of chlorodiphenylphosphine is as a precursor for the synthesis of various phosphine ligands. These ligands are crucial components in several transition-metal catalysts employed in numerous organic transformations. Ph₂PCl readily reacts with Grignard reagents (R-MgX) to yield diversely substituted phosphines (Ph₂PR) through nucleophilic substitution:

Ph₂PCl + R-MgX → Ph₂PR + MgClX

These phosphine derivatives find extensive use in various cross-coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling

The specific functionalities introduced through the Grignard reagent (R) determine the steric and electronic properties of the resulting phosphine ligand, ultimately influencing the catalyst's activity and selectivity in various cross-coupling reactions.

Synthesis of Organophosphorus Compounds

Beyond serving as a precursor for phosphine ligands, chlorodiphenylphosphine also participates directly in the synthesis of various organophosphorus compounds. Its reactivity with diverse nucleophiles allows the introduction of the Ph₂P group into various molecules. This functionality finds applications in the development of:

  • Pesticides: Some organophosphorus insecticides like EPN are derived from reactions involving chlorodiphenylphosphine.
  • Polymer Stabilizers: Certain phosphine-based stabilizers used in plastics, such as Sandostab P-EPQ, incorporate the Ph₂P group introduced from chlorodiphenylphosphine.
  • Flame Retardants: Cyclic phosphinocarboxylic anhydrides, employed as flame retardants, can be synthesized using chlorodiphenylphosphine as a starting material.
  • Photoinitiators: Chlorodiphenylphosphine derivatives are used in the development of photoinitiators for UV-curable paint systems, finding applications in dental materials.

Chlorodiphenylphosphine is an organophosphorus compound characterized by the chemical formula (C₆H₅)₂PCl. It appears as a colorless oily liquid with a pungent, garlic-like odor that can be detected at very low concentrations, even in parts per billion. This compound is notable for its reactivity, particularly with nucleophiles such as water, and is easily oxidized in air .

Ph₂PCl is a hazardous compound due to its:

  • Toxicity: It can cause severe skin burns, eye damage, and respiratory problems upon exposure [].
  • Flammability: It has a relatively low flash point, posing a fire hazard [].
  • Reactivity: It reacts readily with water and air, releasing toxic fumes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling Ph₂PCl, including gloves, goggles, and a respirator [].
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place away from incompatible materials [].

  • Hydrolysis: It reacts with water to produce diphenylphosphine oxide.
    Ph2PCl+H2OPh2P O +HCl\text{Ph}_2\text{PCl}+\text{H}_2\text{O}\rightarrow \text{Ph}_2\text{P O }+\text{HCl}
  • Reduction: When treated with sodium, it can yield tetraphenyldiphosphine.
    2Ph2PCl+2Na[Ph2P]2+2NaCl2\text{Ph}_2\text{PCl}+2\text{Na}\rightarrow [\text{Ph}_2\text{P}]_2+2\text{NaCl}
  • Formation of Thiophosphorylamide: In the presence of ammonia and sulfur, it transforms into thiophosphorylamide.
    Ph2PCl+2NH3+SPh2P S NH2+NH4Cl\text{Ph}_2\text{PCl}+2\text{NH}_3+\text{S}\rightarrow \text{Ph}_2\text{P S }\text{NH}_2+\text{NH}_4\text{Cl}

These reactions demonstrate its utility in synthesizing various phosphine derivatives .

Chlorodiphenylphosphine exhibits significant biological activity, primarily due to its toxicity. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation and other acute effects. The compound is corrosive to metals and reacts violently with water, releasing toxic gases such as hydrogen chloride .

Chlorodiphenylphosphine is typically synthesized through two primary methods:

  • Direct Reaction: It is produced from benzene and phosphorus trichloride at high temperatures (around 600 °C), resulting in dichlorophenylphosphine, which subsequently redistributes to form chlorodiphenylphosphine.
    2PhPCl2Ph2PCl+PCl32\text{PhPCl}_2\rightarrow \text{Ph}_2\text{PCl}+\text{PCl}_3
  • Redistribution Reaction: Another method involves the reaction of triphenylphosphine with phosphorus trichloride.
    3Ph3P+3PCl36Ph2PCl3\text{Ph}_3\text{P}+3\text{PCl}_3\rightarrow 6\text{Ph}_2\text{PCl}

These methods highlight the versatility of chlorodiphenylphosphine as an intermediate in organic synthesis .

Chlorodiphenylphosphine is utilized in various industrial applications:

  • Synthesis of Phosphines: It serves as a precursor for creating different phosphines used in pesticides, stabilizers for plastics, and catalysts.
  • Flame Retardants: The compound is involved in developing flame-retardant materials.
  • UV-Hardening Systems: It finds application in dental materials due to its reactivity with UV light .

Chlorodiphenylphosphine shares similarities with several other organophosphorus compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
DiphenylphosphineC₁₂H₁₁PLess reactive; used primarily as a ligand
TriphenylphosphineC₁₅H₁₈PMore stable; used in coordination chemistry
Phosphorus trichloridePCl₃Highly reactive; used for chlorination reactions
PhenyldichlorophosphineC₆H₄Cl₂PIntermediate for producing chlorinated phosphines

Chlorodiphenylphosphine's unique ability to introduce the diphenylphosphino group into various substrates distinguishes it from these similar compounds, making it a valuable reagent in organic synthesis .

Organophosphorus chemistry has a rich historical background dating back to the early 19th century. The first organophosphate, triethyl phosphate, was synthesized in the 1820s through the esterification of phosphoric acid with alcohol. The development of organophosphorus compounds gained significant momentum in the 1930s, primarily through the work of German chemists. While initially developed for industrial applications, the potential of organophosphorus compounds was quickly recognized in various fields including pesticide development, chemical warfare agents, and later as valuable reagents in synthetic organic chemistry.

The evolution of phosphine chemistry as a subset of organophosphorus chemistry has been particularly important, providing versatile reagents and ligands for numerous applications. The development of halophosphines, including chlorodiphenylphosphine, marked a significant advancement in the ability to introduce phosphorus-containing functional groups into organic molecules with precision and control.

Discovery and Development of Chlorodiphenylphosphine

The development of chlorodiphenylphosphine is linked to broader advances in organophosphorus chemistry that occurred primarily in the mid-20th century. While the exact discovery date of chlorodiphenylphosphine is not explicitly stated in the available literature, its development is associated with the significant expansion of organophosphorus chemistry following World War II.

The industrial production methods for chlorodiphenylphosphine were established as part of the growing interest in organophosphorus compounds, both for their applications as synthetic intermediates and for their potential use in various industrial processes. The compound's utility in creating phosphine ligands, particularly for coordination chemistry and catalysis, drove interest in optimizing its synthesis and exploring its reactivity patterns.

Position in the Halophosphine Family

Chlorodiphenylphosphine belongs to the halophosphine family, a group of compounds characterized by the presence of at least one halogen atom (in this case, chlorine) directly bonded to phosphorus. Within this family, chlorodiphenylphosphine is classified as a monochlorophosphine bearing two phenyl groups. It occupies an important intermediate position between simple chlorophosphines like phosphorus trichloride (PCl₃) and fully substituted triarylphosphines like triphenylphosphine (PPh₃).

The position of chlorodiphenylphosphine in the halophosphine family is particularly significant as it represents a balance between reactivity and stability. With one chlorine atom remaining, it maintains sufficient reactivity for further functionalization, while the two phenyl groups provide steric hindrance and electronic properties that influence its behavior in chemical reactions.

Significance in Phosphine Chemistry Research

Chlorodiphenylphosphine has become an essential reagent in phosphine chemistry research due to its versatility as a precursor to various diphenylphosphino-containing compounds. Its significance lies in the ability to introduce the diphenylphosphino group (Ph₂P-) into organic molecules, creating valuable ligands for coordination chemistry and catalysis.

The compound has enabled the development of numerous phosphine ligands with applications in homogeneous catalysis, particularly in transition metal-catalyzed reactions. The diphenylphosphino moiety is a common structural feature in many privileged ligand classes, making chlorodiphenylphosphine an indispensable reagent in both academic research and industrial applications.

Research utilizing chlorodiphenylphosphine has contributed significantly to advances in catalysis, materials science, and pharmaceutical development. Its role in creating phosphine ligands with specific electronic and steric properties has been crucial for the design of selective catalysts for various organic transformations.

Physical Description

DryPowde

XLogP3

3.8

UNII

WO975PJK1Y

GHS Hazard Statements

Aggregated GHS information provided by 328 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 328 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 327 of 328 companies with hazard statement code(s):;
H290 (78.9%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (82.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (91.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H412 (78.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1079-66-9

Wikipedia

Chlorodiphenylphosphine

General Manufacturing Information

All other basic organic chemical manufacturing
Phosphinous chloride, P,P-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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